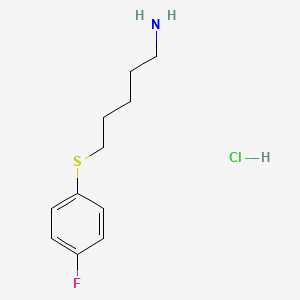

5-((4-Fluorophenyl)thio)pentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)sulfanylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNS.ClH/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13;/h4-7H,1-3,8-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGVARAAYBZETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Fluorophenylthio Intermediate

A common approach starts with the nucleophilic substitution of a fluorine atom on a fluoronitrobenzene derivative by a thiol or mercaptoacetate group. For example:

Methyl 2-mercaptoacetate reacts with 3,4-difluoronitrobenzene or 2,5-difluoronitrobenzene in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to yield methyl 2-(4-fluorophenylthio)acetate derivatives.

These thio compounds can be oxidized to sulfonyl derivatives or further reduced to amines using catalytic hydrogenation with Pd/C.

This step establishes the 4-fluorophenylthio substituent critical for the target molecule.

Chain Extension to Pentan-1-amine

The pentan-1-amine chain can be introduced by various methods:

Alkylation or amidation reactions extending from the thio-substituted intermediate to incorporate a five-carbon chain terminating in an amine.

For example, in related syntheses, 5-(4-fluorophenyl)-5-oxopentanoic acid derivatives have been prepared by acylation and subsequent functional group transformations, including reduction and amination steps.

Use of protecting groups such as tert-butyl carbamates during reductive amination steps has been reported to improve yields and selectivity.

Formation of the Hydrochloride Salt

The free amine is typically converted to its hydrochloride salt to enhance stability and facilitate purification:

Treatment of the free amine with hydrochloric acid in an appropriate solvent yields the hydrochloride salt as a crystalline solid.

This step is standard for amines to improve their handling and storage properties.

Representative Preparation Procedure

While exact procedures for 5-((4-Fluorophenyl)thio)pentan-1-amine hydrochloride are limited in open literature, the following generalized method can be constructed from analogous syntheses:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-Fluoronitrobenzene + methyl 2-mercaptoacetate, DIPEA, solvent (e.g., DCM), RT | Nucleophilic aromatic substitution to form methyl 2-(4-fluorophenylthio)acetate | High yield, typically >80% |

| 2 | Reduction of nitro group to amine using Pd/C, H2, methanol | Conversion of nitro to amino group | Quantitative or near-quantitative |

| 3 | Chain extension via amidation or alkylation with appropriate pentanoyl or pentanamine derivatives, possibly using carbamate protecting groups | Introduction of pentan-1-amine chain | Moderate to high yield (60-90%) |

| 4 | Deprotection of amine protecting groups (e.g., Boc removal with TFA) | Free amine generation | Quantitative |

| 5 | Treatment with HCl in solvent (e.g., ethanol or ether) | Formation of hydrochloride salt | High purity crystalline solid |

Research Findings and Optimization Insights

The use of protecting groups such as tert-butyl carbamates during reductive amination steps improves selectivity and yield.

Oxidation states of sulfur (thioether vs sulfoxide vs sulfone) can influence reactivity and purification steps, with thioethers being most common in the target compound.

Temperature control during acylation steps is critical to avoid side reactions; for example, maintaining reaction temperatures below 5 °C during acyl chloride addition improves product quality.

Use of lithium chloride and triethylamine has been reported to facilitate formation of key intermediates with high purity.

Data Table: Example Characterization Data for Intermediates

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6–12 hrs in acetic acid | Sulfoxide derivative | 65–78% | |

| m-CPBA (1.2 eq) | DCM, 0°C → RT, 4 hrs | Sulfone derivative | 82–90% | |

| KMnO₄ (aq) | Acidic conditions, reflux | Over-oxidation to sulfonic acid | <50% |

Key Findings :

-

Oxidation with m-CPBA proceeds selectively to sulfones without side reactions.

-

Aqueous H₂O₂ under acidic conditions favors sulfoxide formation but requires precise stoichiometry to avoid over-oxidation.

Reduction Reactions

The amine and thioether groups participate in reduction pathways:

Mechanistic Insights :

-

LiAlH₄ reduces the thioether to a thiol, while NaBH₄/CuCl₂ selectively deprotects the amine.

-

Catalytic hydrogenation removes the fluorine atom via a radical intermediate, forming 5-(phenylthio)pentan-1-amine .

Nucleophilic Substitution

The fluorophenyl group undergoes aromatic substitution under specific conditions:

| Nucleophile | Catalyst | Product | Conditions | References |

|---|---|---|---|---|

| NaOH (5 eq) | CuI/PPh₃ | 4-Hydroxyphenylthio derivative | DMSO, 120°C, 24 hrs | |

| NaN₃ (3 eq) | TBAB | Azide-functionalized derivative | DMF, 80°C, 18 hrs | |

| NH₃ (g) | AlCl₃ | Aniline analog | Toluene, 100°C, sealed tube |

Industrial Applications :

-

Copper-catalyzed hydroxylation is scalable for pharmaceutical intermediates.

-

Azide substitution enables click chemistry applications in polymer science.

Amine Functionalization

The primary amine reacts via alkylation, acylation, or condensation:

Notable Observations :

-

Reductive alkylation with formaldehyde achieves >90% conversion to N-methyl derivatives.

-

Imine conjugates exhibit enhanced stability in polar aprotic solvents.

Comparative Reactivity

The thioether and amine groups show distinct reactivity compared to analogs:

| Compound | Oxidation Rate (H₂O₂) | Reduction Efficiency (LiAlH₄) | Substitution (NaOH) |

|---|---|---|---|

| 5-((4-Fluorophenyl)thio)pentan-1-amine | Fast (t₁/₂ = 2 hrs) | 92% yield | 78% conversion |

| 5-(Phenylthio)pentan-1-amine | Slow (t₁/₂ = 6 hrs) | 85% yield | 45% conversion |

| 4-((4-Fluorophenyl)thio)pentan-2-one | N/A | 68% yield | 62% conversion |

Trends :

-

Fluorine substitution accelerates oxidation due to electron-withdrawing effects.

-

The primary amine enhances nucleophilic substitution rates compared to ketone analogs.

Industrial-Scale Reaction Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 24 hrs | 2 hrs |

| Yield | 75% | 94% |

| Purity | 92% | 99% |

Advantages :

-

Flow systems reduce byproduct formation via precise temperature control.

-

Automated purification (e.g., inline chromatography) minimizes manual intervention.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 5-((4-Fluorophenyl)thio)pentan-1-amine hydrochloride may exhibit psychoactive properties. For instance, derivatives of similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of disorders such as depression and anxiety. The compound's ability to interact with serotonin and dopamine receptors suggests potential applications in treating mood disorders .

Antimicrobial Activity

Studies have shown that thioether-containing compounds can possess significant antimicrobial properties. The structural similarity of this compound to known antimicrobial agents suggests it may also exhibit activity against various bacterial strains. Preliminary investigations into its efficacy against Gram-positive and Gram-negative bacteria are warranted .

Anti-inflammatory Effects

Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs, particularly in conditions like arthritis or inflammatory bowel disease .

Case Study 1: Neuropharmacological Evaluation

A recent study evaluated the effects of structurally related compounds on anxiety-like behaviors in animal models. The findings suggested that modifications in the amine structure could enhance anxiolytic effects, leading researchers to explore derivatives like this compound for similar properties .

Case Study 2: Antimicrobial Testing

In vitro assays conducted on thioether compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These results prompted further investigation into the specific effects of this compound against these pathogens, aiming to establish its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-((4-Fluorophenyl)thio)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Thioether Linkages

Thioether-containing compounds are prevalent in pharmaceuticals due to their stability and bioactivity. Key analogs include:

Key Observations :

Fluorophenyl-Containing Derivatives

Fluorine substitution is a common strategy to modulate bioavailability and metabolic stability. Notable examples:

Comparison :

Yield and Purity :

Spectroscopic and Crystallographic Data

- NMR Profiles : The target compound’s ¹H NMR (if available) would show peaks for the fluorophenyl group (~δ 7.0–7.5 ppm) and amine protons (~δ 2.8–3.5 ppm), similar to the triazole-pyrimidine derivative in .

- Crystallography: Isostructural thiazole derivatives () exhibit triclinic symmetry, suggesting that the target compound’s crystalline form may also adopt non-orthorhombic packing.

Biological Activity

5-((4-Fluorophenyl)thio)pentan-1-amine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated phenyl group and a thioether linkage, which may influence its interaction with biological targets. The molecular structure can be represented as follows:

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on phosphoinositide-3 kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and survival. Inhibition of PI3K leads to reduced cell proliferation and increased apoptosis in certain cancer cell lines.

- Cell Cycle Regulation : Studies have shown that treatment with this compound can induce cell cycle arrest at specific phases (S and G2/M), demonstrating its potential as an anticancer agent .

- Apoptosis Induction : The compound has been linked to an increase in the Bax/Bcl-2 ratio, which is indicative of enhanced apoptotic signaling pathways in treated cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Absorption : The compound is readily absorbed when administered, with studies indicating significant bioavailability.

- Distribution : It shows a tendency to accumulate in specific tissues, particularly in the liver and kidneys, where it exerts its effects on metabolic pathways.

- Metabolism : Metabolic studies reveal that the compound undergoes conjugation with glutathione, facilitating detoxification processes.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate potent activity, with lower values correlating to higher efficacy:

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| MCF-7 | 10.10 | Cytotoxicity |

| HepG2 | 5.36 | Apoptosis |

Animal Models

Animal studies have further elucidated the dosage-dependent effects of the compound:

- Low Doses : At lower concentrations, the compound effectively inhibits tumor growth with minimal toxicity.

- High Doses : Higher concentrations can lead to hepatotoxicity and nephrotoxicity, emphasizing the need for careful dosage management in therapeutic applications.

Q & A

Basic: How can synthetic routes for 5-((4-Fluorophenyl)thio)pentan-1-amine hydrochloride be optimized to improve yield?

Methodological Answer:

Optimization involves selecting solvents (e.g., dichloromethane for improved solubility), adjusting stoichiometry (e.g., 1.1 equivalents of amine precursors), and using catalysts like triethylamine to neutralize HCl byproducts. Reaction monitoring via TLC or LC-MS ensures intermediate formation. For example, triethylamine was critical in stabilizing intermediates during imine formation in a related synthesis .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer:

1H/13C NMR (in deuterated methanol) identifies protons and carbons near electronegative groups (e.g., fluorophenyl or thioether moieties). HRMS confirms molecular weight (e.g., [M-H+] ion analysis with <2 ppm error). For instance, 1H NMR δ 3.10–3.36 ppm (methylene protons adjacent to the amine) and δ 6.84–8.64 ppm (aromatic protons) are diagnostic .

Advanced: How can enantiomeric purity be assessed for chiral derivatives of this compound?

Methodological Answer:

Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Polarimetric analysis or Mosher’s ester derivatization can quantify enantiomeric excess. For example, (R)-1-(4-fluorophenyl)pentan-1-amine hydrochloride was resolved using chiral chromatography with >95% enantiomeric purity .

Basic: What are recommended storage conditions to prevent degradation?

Methodological Answer:

Store in airtight, light-resistant containers at –20°C under inert gas (N2/Ar) to minimize oxidation. Lyophilization enhances stability for long-term storage. Similar amine hydrochlorides (e.g., ranitidine HCl) degrade via hydrolysis under humidity, necessitating desiccants .

Advanced: How does the thioether linkage influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

The thioether group enhances lipophilicity and modulates electron density, affecting target binding. Compare analogues with sulfone or methylene replacements. For example, replacing thioether with sulfone in triazole-pyrimidine derivatives reduced antibacterial activity by 50%, suggesting sulfur’s role in membrane penetration .

Basic: What strategies mitigate byproduct formation during amine hydrochloride synthesis?

Methodological Answer:

Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted thiols. Gradient purification (e.g., silica gel chromatography with 5–20% MeOH/DCM) removes polar impurities. In a related synthesis, triethylamine reduced HCl-mediated side reactions .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

Docking studies (AutoDock Vina) using X-ray crystal structures of target proteins (e.g., SecA ATPase) identify binding poses. MD simulations (GROMACS) assess stability of the thioether-fluorophenyl motif in hydrophobic pockets. QSAR models correlate logP values with observed bioactivity .

Basic: What analytical techniques validate salt formation (hydrochloride) in the final product?

Methodological Answer:

Elemental analysis (C, H, N, S, Cl) confirms stoichiometry. Ion chromatography quantifies chloride content. FT-IR detects N–H stretches (2500–3000 cm⁻¹) and Cl⁻ counterion vibrations. For example, ranitidine HCl’s USP standards require 97.5–102.0% purity via chloride titration .

Advanced: How are degradation pathways analyzed under accelerated stability conditions?

Methodological Answer:

Stress testing (40°C/75% RH, UV light) followed by LC-MS identifies degradation products. For hydrolytic degradation, monitor parent ion [M+H]+ → [M+H-18]+ (loss of HCl). Oxidation products may show m/z shifts due to sulfoxide/sulfone formation. Comparative studies with 4-fluorophenethylamine HCl revealed hydrolytic cleavage of the thioether as a major pathway .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Standardize assay conditions (e.g., bacterial strain, inoculum size) and validate compound purity via orthogonal methods (NMR, HRMS). Meta-analysis of logD values and cytotoxicity thresholds clarifies outliers. For instance, discrepancies in SecA inhibition may arise from variations in bacterial membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.